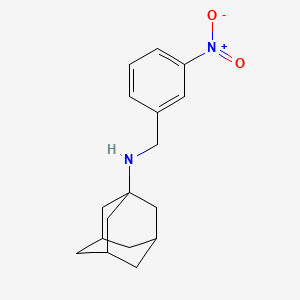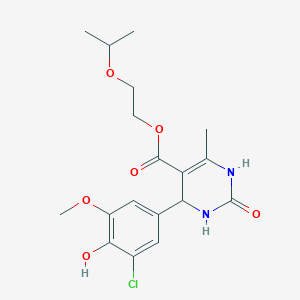![molecular formula C15H11ClFNO B5062166 1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5062166.png)
1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one, commonly known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in 1971 by Leo Sternbach and his team at Hoffman-La Roche. Clonazolam is a potent sedative and anxiolytic drug that has gained popularity among researchers due to its high potency and effectiveness in laboratory experiments.
Mécanisme D'action
Clonazolam works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in anxiety, muscle relaxation, and sedation. Clonazolam has a high affinity for the GABA receptor, which makes it more potent than other benzodiazepines.
Biochemical and Physiological Effects:
Clonazolam has a number of biochemical and physiological effects on the body. It can cause sedation, muscle relaxation, and a decrease in anxiety. It can also impair cognitive function, cause dizziness, and affect motor coordination. Clonazolam has a long half-life, which means that it can stay in the body for a long time and cause residual effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Clonazolam is its high potency, which makes it a valuable tool for researchers studying the effects of benzodiazepines on the central nervous system. However, its potency also makes it more difficult to work with and requires careful handling and dosing. Clonazolam also has a long half-life, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on Clonazolam. One area of interest is the development of new benzodiazepines with similar properties but fewer side effects. Another area of interest is the investigation of the long-term effects of Clonazolam on the brain and body. Additionally, more research is needed to understand the mechanisms underlying the effects of Clonazolam on the central nervous system.
Méthodes De Synthèse
The synthesis of Clonazolam involves the reaction of 2-amino-2'-chloro-N-cyclohexylacetamide with 3-fluorobenzaldehyde in the presence of base and a catalytic amount of palladium on carbon. The resulting product is then treated with acetic anhydride to form Clonazolam. This synthesis method has been well documented in scientific literature and is widely used by researchers.
Applications De Recherche Scientifique
Clonazolam has been extensively studied for its potential use in the treatment of anxiety and insomnia. It has also been investigated for its anticonvulsant and muscle relaxant properties. In addition, Clonazolam has been used in research to study the effects of benzodiazepines on the central nervous system and to develop new drugs with similar properties.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-fluoroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-6-4-11(5-7-12)15(19)8-9-18-14-3-1-2-13(17)10-14/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNWFCLYCSAQGM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-[(3-fluorophenyl)amino]prop-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-8-(2,3-dihydro-1H-inden-2-yl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5062083.png)

![1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5062088.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)
![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)

![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)
![1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5062172.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide](/img/structure/B5062175.png)